Boc-Asp-NH2

Overview

Description

Boc-Asp-NH2 is an aspartic acid derivative . It is used for research purposes and is not sold to patients . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Synthesis Analysis

Boc-Asp-NH2 is used in peptide synthesis . The synthesis of Boc-Asp-NH2 involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Molecular Structure Analysis

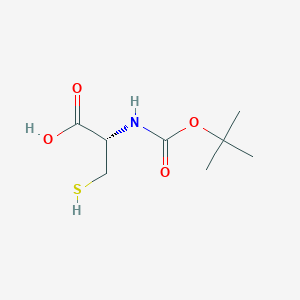

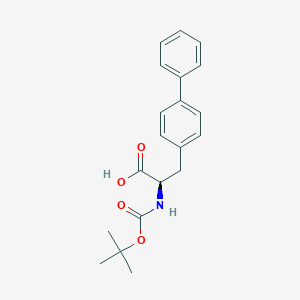

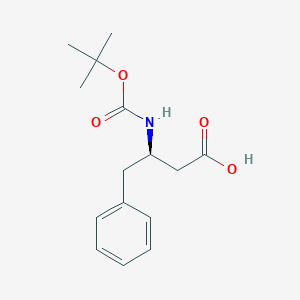

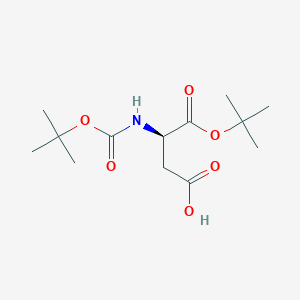

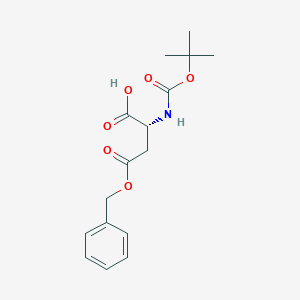

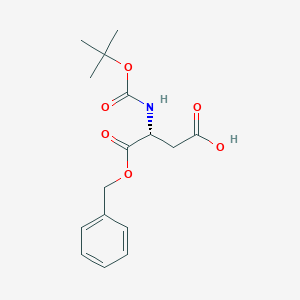

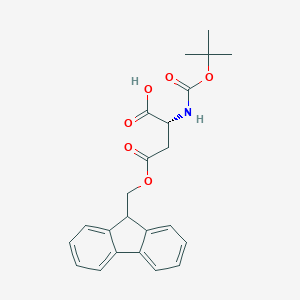

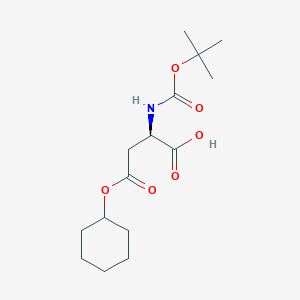

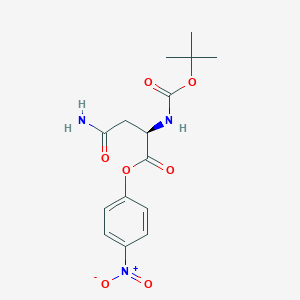

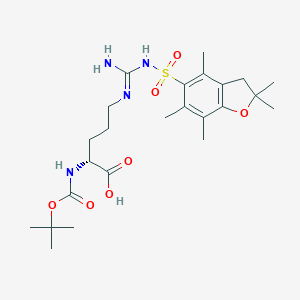

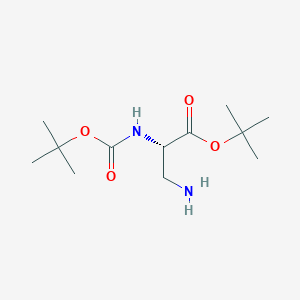

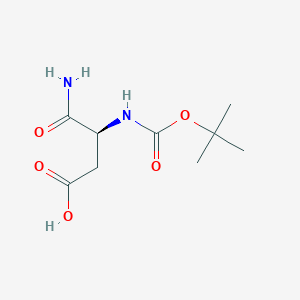

The molecular formula of Boc-Asp-NH2 is C9H16N2O5 . Its molecular weight is 232.23 . The structure of Boc-Asp-NH2 can be represented by the SMILES string CC(C)(C)OC(=O)NC@@H=O)C(N)=O .

Physical And Chemical Properties Analysis

Boc-Asp-NH2 has a molecular weight of 232.23 and a molecular formula of C9H16N2O5 . It has a melting point of 150-154°C . The optical activity of Boc-Asp-NH2 is [α]20/D -29±2°, c = 1% in DMF .

Scientific Research Applications

Peptide Synthesis

“Boc-Asp-NH2” is used in the synthesis of peptides . It’s a key component in the process of Solid-Phase Peptide Synthesis (SPPS), which uses an insoluble polymeric support for sequential addition of side-chain protected amino acids . The resulting peptide is then cleaved from the resin, typically under acidic conditions .

Minimization of Aspartimide Formation

Aspartimide formation is a common issue in peptide synthesis. However, the use of “Boc-Asp-NH2” can help minimize this problem. Sequences containing Asp(O tBu)-Gly are somewhat susceptible to base-catalyzed aspartimide formation, but do not rearrange at all in acid .

BOC Protection of Amines

“Boc-Asp-NH2” can be used for the BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . This process is reported to be green and eco-friendly, and can be carried out in catalyst and solvent-free media under mild reaction conditions .

Research and Development

“Boc-Asp-NH2” is used in various research and development processes. It’s a critical component in the post-genomic and proteomic era that is characterized by a vast array of new predicted protein sequences . To elucidate the biological function of putative proteins, it’s important to have facile access to their synthesis .

Mechanism of Action

Target of Action

Boc-Asp-NH2, also known as tert-butyl carbamates, is a derivative of aspartic acid . It is primarily used as a protective group for amines in the synthesis of peptides . The primary targets of Boc-Asp-NH2 are amines and amino acids, where it provides protection during peptide synthesis .

Mode of Action

The formation of Boc-protected amines and amino acids, such as Boc-Asp-NH2, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The biochemical pathways involved in the action of Boc-Asp-NH2 are primarily related to peptide synthesis. The Boc group serves as a protective group that prevents unwanted reactions with the amine group during the synthesis process . After the peptide synthesis is complete, the Boc group can be removed under acidic conditions .

Pharmacokinetics

Its stability towards most nucleophiles and bases suggests that it would remain stable in many biological environments until deliberately removed under acidic conditions .

Result of Action

The primary result of the action of Boc-Asp-NH2 is the protection of amines during peptide synthesis, allowing for the successful creation of the desired peptide without unwanted side reactions . After the synthesis is complete, the Boc group can be removed to reveal the original amine group .

Action Environment

The action of Boc-Asp-NH2 is influenced by the pH of the environment. The Boc group is stable in a wide range of pH conditions, but can be removed under acidic conditions . Therefore, the efficacy and stability of Boc-Asp-NH2 would be influenced by the acidity of the environment. In addition, the reaction conditions (aqueous or anhydrous) can also influence the formation of Boc-protected amines and amino acids .

properties

IUPAC Name |

(3S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCARTLEXJLJBZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427021 | |

| Record name | Boc-Asp-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74244-17-0 | |

| Record name | Boc-Asp-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.